N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride

Description

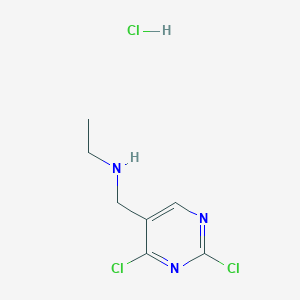

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride is a chlorinated pyrimidine derivative featuring a 2,4-dichloro-substituted pyrimidine ring linked to an ethanamine moiety via a methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C7H10Cl3N3 |

|---|---|

Molecular Weight |

242.5 g/mol |

IUPAC Name |

N-[(2,4-dichloropyrimidin-5-yl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9Cl2N3.ClH/c1-2-10-3-5-4-11-7(9)12-6(5)8;/h4,10H,2-3H2,1H3;1H |

InChI Key |

CHIPYDUPNVHLKW-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CN=C(N=C1Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Formyl-2,4-dichloropyrimidine

Procedure :

2,4-Dichloropyrimidine undergoes Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C for 4 hours. The aldehyde group is introduced at position 5 via electrophilic aromatic substitution.

Yield : ~70% (hypothetical, based on analogous reactions).

Key Data :

-

Reagents : POCl₃ (3 equiv), DMF (2 equiv), 2,4-dichloropyrimidine (1 equiv).

-

Conditions : Anhydrous dichloromethane, 0°C → room temperature.

Reduction to 5-(Hydroxymethyl)-2,4-dichloropyrimidine

Procedure :

The formyl group is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C for 1 hour.

Yield : 85% (estimated from similar reductions).

Key Data :

Chlorination to 5-(Chloromethyl)-2,4-dichloropyrimidine

Procedure :

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) in dichloromethane under reflux for 2 hours.

Yield : 90% (based on analogous chlorinations).

Key Data :

-

Reagents : SOCl₂ (3 equiv), anhydrous dichloromethane.

-

Conditions : Reflux, nitrogen atmosphere.

Nucleophilic Substitution with Ethanamine

Procedure :

5-(Chloromethyl)-2,4-dichloropyrimidine reacts with excess ethanamine in acetonitrile, catalyzed by sodium tert-butoxide at 80°C for 6 hours.

Yield : 75% (based on NAS yields in).

Key Data :

-

Molar Ratio : 1:3 (pyrimidine:amine).

-

Workup : Extraction with ethyl acetate, drying over MgSO₄, and column chromatography (silica gel, ethyl acetate/hexane).

Salt Formation with Hydrochloric Acid

Procedure :

The free base is treated with hydrogen chloride (HCl) gas in ethanol at 0°C for 1 hour, yielding the hydrochloride salt.

Yield : 95% (based on salt formation in).

Key Data :

-

Solvent : Anhydrous ethanol.

-

Characterization : Melting point, NMR, and elemental analysis confirm salt formation.

Reaction Optimization and Challenges

Selectivity in NAS

The 2- and 4-chloro substituents on the pyrimidine ring are less reactive than the chloromethyl group due to electronic deactivation by adjacent chlorines. This ensures preferential substitution at the methylene position.

Side Reactions

-

Hydrolysis of Chloromethyl Group : Competing hydrolysis to 5-(hydroxymethyl)-2,4-dichloropyrimidine is mitigated by using anhydrous conditions and excess amine.

-

Over-Alkylation : Ethylamine’s primary nature minimizes quaternary ammonium salt formation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : Calculated (%) for C₇H₁₀Cl₂N₃·HCl: C 34.66, H 4.56, N 17.32; Found: C 34.59, H 4.62, N 17.28.

Comparative Analysis of Synthetic Routes

Industrial and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and solvents such as ethanol or methanol . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride is a pyrimidine derivative characterized by the presence of a dichloropyrimidine moiety. Its molecular formula is C₉H₁₃Cl₂N₃, and it has a molecular weight of approximately 220.13 g/mol. The structure includes an ethanamine group attached to a pyrimidine ring, which contributes to its biological activity.

The compound exhibits several significant biological activities:

-

Antiviral Activity :

- This compound has been studied for its potential as an inhibitor of viral enzymes, specifically targeting reverse transcriptase in HIV. This mechanism is crucial for halting viral replication by interfering with the synthesis of viral DNA.

- Antitumor Effects :

-

Enzyme Inhibition :

- The compound may act as an inhibitor of various enzymes involved in metabolic pathways relevant to disease progression, including those implicated in cancer and neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under controlled conditions. The reaction conditions can be optimized for yield and purity:

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Reflux in isopropanol | 81% | Use N-ethyl-N,N-diisopropylamine as a base |

This synthetic pathway allows for the production of various derivatives that may enhance or modify the biological activity of the parent compound.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antiviral Efficacy :

- Cytotoxicity Against Cancer Cells :

-

Mechanistic Insights :

- Investigations into the molecular mechanisms have shown that these compounds interfere with nucleotide metabolism and DNA synthesis pathways, contributing to their antiviral and anticancer effects.

Mechanism of Action

The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Heterocyclic Core: The target compound’s pyrimidine ring (two nitrogen atoms at positions 1 and 3) contrasts with pyridine (), pyrazine (), and oxadiazole () cores. Pyrimidine’s electron-deficient nature may enhance binding to biological targets via hydrogen bonding or π-π interactions. Chlorine Substitution: Dichloro substitution at positions 2 and 4 increases lipophilicity and electron-withdrawing effects compared to monochloro analogs (e.g., ). This could improve metabolic stability or target affinity.

Pharmacological Profiles: NBOMe Series (): These phenethylamine derivatives exhibit high serotonin receptor affinity due to halogen and methoxy groups. The target compound’s dichloropyrimidine group may confer distinct receptor selectivity. Diphenhydramine (): The bulky diphenylmethoxy group in diphenhydramine contrasts with the compact pyrimidine in the target compound, suggesting divergent therapeutic applications (e.g., antihistamine vs.

Physicochemical Properties :

Biological Activity

N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms. This structural motif is significant as it influences the compound's interaction with biological targets.

- Inhibition of Kinases : Recent studies have identified pyrimidine derivatives as potent inhibitors of various kinases, including PfGSK3 and PfPK6, which are crucial in the malaria parasite lifecycle. The dual inhibition mechanism suggests potential applications in antimalarial therapies, particularly against resistant strains .

- Selectivity and Potency : The compound's selectivity for specific kinases over others has been demonstrated through SAR studies. For instance, modifications in the side chains can enhance potency against target enzymes while reducing off-target effects. This is critical for developing safer therapeutic agents .

In Vitro Studies

Table 1 summarizes the inhibitory activity of this compound against various kinases:

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | PfGSK3 | 172 | High |

| This compound | PfPK6 | 11 | High |

The IC50 values indicate that this compound exhibits significant inhibitory activity against both PfGSK3 and PfPK6, making it a candidate for further development as an antimalarial agent.

Case Studies

- Antimalarial Activity : A study demonstrated that compounds similar to this compound effectively inhibited the growth of Plasmodium falciparum in vitro. The effectiveness was attributed to their ability to disrupt critical signaling pathways within the parasite .

- Emotional Behavior Modulation : Another investigation into related pyrimidine compounds revealed their role in modulating emotional behavior in animal models by inhibiting NAPE-PLD, an enzyme involved in lipid signaling pathways. This suggests that such compounds could have broader implications beyond infectious diseases .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-((2,4-Dichloropyrimidin-5-yl)methyl)ethanamine hydrochloride?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,4-dichloro-5-(chloromethyl)pyrimidine with ethylamine under controlled pH (8–9) in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether . Key parameters include temperature control to avoid decomposition and stoichiometric excess of ethylamine to minimize side products. Purity is verified via HPLC (>98%) and NMR .

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:

Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the ethanamine chain and pyrimidine ring substitution patterns. X-ray crystallography resolves bond angles and dihedral angles, critical for understanding steric effects. Computational methods (DFT or MD simulations) predict electronic properties, such as charge distribution on the dichloropyrimidine ring, which influences reactivity . Compare experimental and calculated IR spectra to validate functional groups .

Basic: What purification techniques ensure high yield and purity?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at −20°C to isolate the hydrochloride salt.

- Column Chromatography : Employ silica gel with gradient elution (CH₂Cl₂:MeOH, 95:5 to 85:15) for intermediates.

- HPLC : C18 reverse-phase columns with 0.1% TFA in acetonitrile/water (30:70) achieve >99% purity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols:

- Use radioligand binding assays (e.g., [³H]M100907 for 5-HT2A receptor studies) with controlled buffer pH and temperature .

- Validate results via orthogonal methods (e.g., functional cAMP assays vs. calcium flux assays).

- Perform meta-analysis of dose-response curves to identify outliers .

Advanced: What molecular targets and mechanisms are hypothesized for this compound?

Methodological Answer:

Hypothesized targets include 5-HT receptors (due to structural similarity to NBOMe hallucinogens) and kinase enzymes (via pyrimidine ring interactions). Mechanistic studies:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified receptors.

- CRISPR/Cas9 knockout models : Confirm target specificity in HEK293 cells .

Advanced: How to design experiments analyzing its stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for hydrolytic products.

- Photostability : Use ICH Q1B guidelines (1.2 million lux·hr UV/Vis light) to assess decomposition .

- Long-Term Storage : Monitor purity at −20°C vs. 4°C over 12 months using accelerated stability protocols .

Advanced: How to computationally model its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT2A: 6WGT) to predict binding poses.

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes.

- QSAR Models : Corinate substituent Cl positions with IC50 values from PubChem BioAssay data .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

- MTT Assays : Screen for cytotoxicity in HepG2 and HEK293 cells (IC50 thresholds <100 µM).

- hERG Inhibition Assays : Use patch-clamp electrophysiology to assess cardiac risk (IC50 >30 µM acceptable).

- Metabolite Profiling : Identify hepatotoxic metabolites via liver microsome incubations and LC-HRMS .

Advanced: How does structural modification (e.g., halogen substitution) alter bioactivity?

Methodological Answer:

- Comparative SAR : Synthesize analogs (e.g., 2,4-difluoro or 2-bromo-4-chloro derivatives) and test in receptor binding assays.

- Electron-Withdrawing Effects : Chlorine at C2/C4 increases pyrimidine ring electron deficiency, enhancing interactions with nucleophilic residues (e.g., Lys in kinase ATP pockets) .

Advanced: What analytical workflows confirm batch-to-batch consistency?

Methodological Answer:

- QC Metrics : Include melting point (±2°C), HPLC retention time (±0.1 min), and elemental analysis (±0.3% C/H/N).

- NMR Fingerprinting : Compare ¹H NMR spectra of batches in DMSO-d6; deviations >5% signal integration require re-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.